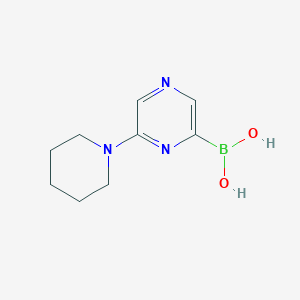

6-(Piperidin-1-yl)pyrazine-2-boronic acid

Description

6-(Piperidin-1-yl)pyrazine-2-boronic acid is a heterocyclic boronic acid derivative featuring a pyrazine core substituted with a piperidinyl group at the 6-position and a boronic acid (-B(OH)₂) moiety at the 2-position. The piperidinyl group enhances solubility in organic solvents and may modulate electronic effects on the boronic acid, influencing its reactivity and stability .

Properties

CAS No. |

1309982-47-5 |

|---|---|

Molecular Formula |

C9H14BN3O2 |

Molecular Weight |

207.04 g/mol |

IUPAC Name |

(6-piperidin-1-ylpyrazin-2-yl)boronic acid |

InChI |

InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |

InChI Key |

LWBTYTWODWZWKV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=N1)N2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Miyaura Borylation

This two-step method is widely employed for constructing substituted pyrazine boronic acids.

Step 1: Piperidine Substitution

2,6-Dichloropyrazine reacts with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (Cs₂CO₃ or K₂CO₃) at 80–100°C. The reaction proceeds via an SNAr mechanism, selectively substituting the 6-chloro group with piperidine due to the electron-withdrawing effect of the adjacent nitrogen atoms.

$$

\text{2,6-Dichloropyrazine} + \text{Piperidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{6-(Piperidin-1-yl)-2-chloropyrazine}

$$

Step 2: Miyaura Borylation

The chloropyrazine intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of KOAc. This step introduces the boronate ester at the 2-position, which is subsequently hydrolyzed to the boronic acid under acidic conditions.

$$

\text{6-(Piperidin-1-yl)-2-chloropyrazine} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}, \text{dioxane}, 100^\circ\text{C}} \text{this compound pinacol ester} \xrightarrow{\text{HCl, THF/H}2\text{O}} \text{Target Compound}

$$

Table 1: Representative Reaction Conditions and Yields

Petasis Multicomponent Reaction Approach

The Petasis reaction offers a one-pot strategy to assemble the target compound from a pyrazine aldehyde, piperidine, and a boronic acid. While less commonly reported for pyrazine systems, thiourea-catalyzed asymmetric variants have been demonstrated for analogous pyridine derivatives.

$$

\text{Pyrazine-2-carbaldehyde} + \text{Piperidine} + \text{Boronic Acid} \xrightarrow{\text{Thiourea Catalyst, Toluene, 60}^\circ\text{C}} \text{this compound}

$$

This method achieves yields up to 92% for related structures, with enantiomeric excess (ee) values of 95% when chiral thiourea catalysts are employed. However, the limited availability of pyrazine aldehydes and competing side reactions (e.g., direct alkylation) pose challenges.

Boronate Ester Protection-Deprotection Strategy

To enhance stability during synthesis, the boronic acid is often introduced as a pinacol ester. The pinacol-protected intermediate (C₁₅H₂₆BN₃O₃, MW 307.20) is synthesized via Miyaura borylation and subsequently deprotected.

Key Advantages :

- Improved handling and storage stability.

- Compatibility with Pd-catalyzed cross-coupling reactions.

Reaction Optimization and Conditions

Solvent and Base Selection

Catalyst Systems

Temperature and Time

- SNAr reactions proceed efficiently at 80°C over 12 hours.

- Miyaura borylation requires higher temperatures (100°C) and longer durations (24 hours) to achieve full conversion.

Characterization and Analytical Data

The target compound is characterized by:

- Molecular Formula : C₁₀H₁₃BN₃O₂ (MW 215.04 g/mol).

- Spectroscopic Data :

- HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Limitations

- Regioselectivity : Competing substitutions at the 2- and 6-positions of pyrazine necessitate precise control over reaction conditions.

- Boronic Acid Stability : The compound is prone to protodeboronation under acidic or aqueous conditions, requiring inert atmospheres for storage.

- Catalyst Costs : Pd-based catalysts increase synthetic expenses, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperidine moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Pyrazine-2-boronic Acid Pinacol Ester

6-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic Acid Pinacol Ester

6-(Piperidin-1-yl)pyridine-3-boronic Acid

tert-Butyl N-Boc-6-(Pinacolatoboryl)pyrazin-2-ylcarbamate

- Structure : Features Boc-protected amine and pinacol boronate on pyrazine.

- Key Properties :

Structural and Functional Analysis

Electronic Effects

Solubility and Stability

- Piperidinyl substitution improves solubility in organic solvents (e.g., THF, DCM) compared to unsubstituted pyrazine boronic acids .

- Steric bulk from piperidinyl may reduce disproportionation risks, a common issue with boronic acids .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₂BN₃O₂ | 205.03 | Not available | Free boronic acid; piperidinyl substituent |

| Pyrazine-2-boronic acid pinacol ester | C₁₀H₁₅BN₂O₂ | 206.05 | Not available | Pinacol ester; unsubstituted pyrazine |

| 6-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester | C₁₃H₁₅BBrN₄O₂ | 351.01 | 1402233-95-7 | Bromo-pyrazole; esterified boronic acid |

| 6-(Piperidin-1-yl)pyridine-3-boronic acid | C₁₀H₁₅BN₂O₂ | 206.05 | 1002129-33-0 | Pyridine core; boronic acid at 3-position |

Biological Activity

6-(Piperidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating adenosine receptors. This compound exhibits significant biological activity, making it a candidate for drug development targeting various diseases, including cancer and tuberculosis.

Chemical Structure and Properties

The chemical structure of this compound comprises a pyrazine ring substituted with a piperidine moiety and a boronic acid functional group. Its molecular formula is C₉H₁₄B₃N₂O₂, indicating the presence of nine carbon atoms, fourteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one boron atom. The boronic acid group allows for the formation of reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

Modulation of Adenosine Receptors

Research indicates that this compound functions as a modulator of adenosine receptors (ARs), particularly the A2A and A3 subtypes. These receptors play critical roles in various physiological processes, including inflammation and cancer progression. Binding assays have demonstrated that this compound effectively interacts with these receptors, suggesting potential therapeutic implications in treating conditions such as non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Activity

In addition to its effects on adenosine receptors, studies have explored the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting the growth of this pathogen, with minimum inhibitory concentrations (MICs) indicating significant activity. For instance, related compounds have exhibited MIC values ranging from 0.5 to 4 μg/mL against resistant strains of M. tuberculosis, highlighting the potential of boronic acid derivatives in combating tuberculosis .

Structure-Activity Relationship (SAR)

A comprehensive analysis of structural modifications on the biological activity of pyrazine derivatives has been conducted. For example, the introduction of various substituents on the piperidine ring has been shown to influence the binding affinity and selectivity towards adenosine receptor subtypes. Compounds with specific modifications demonstrated enhanced inhibitory activities, with IC50 values ranging from 1.4 to 8.6 μM depending on their structural characteristics .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound 1 | 8.6 | Moderate inhibition |

| Compound 2 | 1.6 | Enhanced inhibition |

| Compound 3 | 2.8 | Slightly reduced activity |

| Compound 4 | 7.4 | Compromised activity |

| Compound 5 | 10 | Little activity change |

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment to include anti-tubercular applications. In studies evaluating its efficacy against M. tuberculosis, certain derivatives exhibited promising results comparable to first-line anti-tubercular drugs like Pyrazinamide .

Q & A

Q. What are the common synthetic routes for preparing 6-(Piperidin-1-yl)pyrazine-2-boronic acid?

The synthesis typically involves coupling pyrazine-2-boronic acid derivatives with piperidine-containing precursors. A key step is the introduction of the boronic acid group via Suzuki-Miyaura cross-coupling, which requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in solvents such as THF or dioxane . Piperidine substitution is often achieved through nucleophilic aromatic substitution (SNAr) under reflux conditions using DMF as a solvent . For activation of intermediates, thionyl chloride (SOCl₂) is employed to convert carboxylic acids to reactive acyl chlorides, facilitating subsequent coupling .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperidine and pyrazine ring substitution patterns. For example, the boronic acid proton typically appears as a broad singlet near δ 8.0–9.0 ppm .

- HPLC-MS : Used to confirm purity (>95%) and molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity, particularly for boronic acid tautomers .

Q. What are the primary reactivity patterns of this boronic acid in cross-coupling reactions?

The boronic acid group participates in Suzuki-Miyaura couplings with aryl halides, enabling biaryl bond formation. Optimal conditions include Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (3:1) at 80°C . The piperidine moiety may require protection (e.g., Boc) during reactions to prevent side interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate instability of the boronic acid group during synthesis?

Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Strategies include:

- Using pinacol boronate esters as stable intermediates, which are hydrolyzed to the boronic acid post-coupling .

- Maintaining pH neutrality (pH 6.5–7.5) in aqueous reaction mixtures to minimize degradation .

- Adding radical scavengers like BHT (butylated hydroxytoluene) to suppress oxidative side reactions .

Q. What methodologies are employed to assess the biological activity of this compound in enzyme inhibition studies?

- Enzyme Assays : For arginase inhibition (a common target for boronic acids), use recombinant human arginase I/II with a colorimetric urea detection method (e.g., α-isonitrosopropiophenone reagent). IC₅₀ values are determined via dose-response curves (triplicate runs, error ±10–15%) .

- Docking Studies : Molecular modeling with software like AutoDock Vina predicts binding modes to the enzyme’s active site, guided by the boronic acid’s interaction with metal ions (e.g., Mn²⁺ in arginase) .

Q. How should researchers address contradictory data in regioselectivity or reaction yields?

Contradictions often arise from solvent polarity, catalyst loading, or competing reaction pathways. Systematic analysis includes:

- Design of Experiments (DoE) : Varying parameters (e.g., temperature, ligand ratio) to identify statistically significant factors .

- Isolation of Intermediates : Trapping reactive species (e.g., arylpalladium intermediates) to confirm mechanistic pathways .

- Comparative Kinetic Studies : Monitoring reaction progress via in situ IR or LC-MS to detect byproducts or degradation .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or acid-base extraction .

- Boronate Stability : Large-scale reactions require strict oxygen exclusion (e.g., degassed solvents, nitrogen atmosphere) to prevent oxidation .

- Regulatory Compliance : Ensuring intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) via GC-MS analysis .

Methodological Considerations

- Synthetic Protocols : Prioritize Pd-catalyzed couplings for boronic acid functionalization, with rigorous exclusion of moisture for acid-sensitive steps .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve spectral overlaps .

- Contingency Planning : Pre-test alternative catalysts (e.g., XPhos instead of SPhos) if reaction yields plateau below 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.